1,3-Diazaspiro(4.4)nonane-2-thione 1,3-Diazaspiro(4.4)nonane-2-thione
Brand Name: Vulcanchem
CAS No.: 13157-23-8
VCID: VC16005910
InChI: InChI=1S/C7H12N2S/c10-6-8-5-7(9-6)3-1-2-4-7/h1-5H2,(H2,8,9,10)
SMILES:
Molecular Formula: C7H12N2S
Molecular Weight: 156.25 g/mol

1,3-Diazaspiro(4.4)nonane-2-thione

CAS No.: 13157-23-8

Cat. No.: VC16005910

Molecular Formula: C7H12N2S

Molecular Weight: 156.25 g/mol

* For research use only. Not for human or veterinary use.

1,3-Diazaspiro(4.4)nonane-2-thione - 13157-23-8

Specification

CAS No. 13157-23-8
Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
IUPAC Name 1,3-diazaspiro[4.4]nonane-2-thione
Standard InChI InChI=1S/C7H12N2S/c10-6-8-5-7(9-6)3-1-2-4-7/h1-5H2,(H2,8,9,10)
Standard InChI Key XKCULAZNVTWJLC-UHFFFAOYSA-N
Canonical SMILES C1CCC2(C1)CNC(=S)N2

Introduction

1,3-Diazaspiro(4.4)nonane-2-thione is a heterocyclic organic compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms within a bicyclic framework. The compound features a thione functional group, a sulfur analog of a carbonyl group, contributing to its distinct chemical properties. Its molecular formula is not explicitly provided in the available sources, but it has a molecular weight of approximately 156.25 to 158.23 g/mol.

Synthesis Methods

The synthesis of 1,3-Diazaspiro(4.4)nonane-2-thione typically involves multi-step organic reactions, including the cyclization of a suitable diamine with a thiocarbonyl compound. Common methods include several steps such as the preparation of precursors and purification techniques like crystallization or distillation.

Biological Activity

1,3-Diazaspiro(4.4)nonane-2-thione exhibits significant biological activity, particularly in medicinal chemistry and pharmacology. Preliminary studies suggest it possesses antimicrobial and anticancer properties due to its ability to disrupt cellular processes. The thione group facilitates interactions with biological macromolecules, allowing the compound to target specific enzymes and proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Several compounds share structural similarities with 1,3-Diazaspiro(4.4)nonane-2-thione, including:

Compound NameStructural FeaturesUnique Attributes
1,3-Diazaspiro(4.4)nonane-2-oneContains a carbonyl group instead of a thioneLacks sulfur reactivity
1,3-Diazaspiro(4.4)nonane-2-amineContains an amine group instead of a thioneBasic properties due to amine
1,3,8-Triazaspiro(4.5)decane-2-thioneSimilar spirocyclic structure but different nitrogen arrangementPotentially different biological activity
5-Isopropylimidazolidine-2,4-dioneImidazolidine core with dione functionalityDifferent reactivity profile compared to thiones

Applications

1,3-Diazaspiro(4.4)nonane-2-thione has diverse applications across various fields, including organic synthesis and biological studies. Its potential utility in creating more complex molecules and its biological activity make it a candidate for further research in drug discovery.

Future Perspectives

Future studies should focus on exploring the compound's full potential in drug discovery, particularly in developing targeted therapies that exploit its ability to interact with specific biological targets. Additionally, optimizing synthesis methods to improve yield and purity will be crucial for large-scale applications.

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